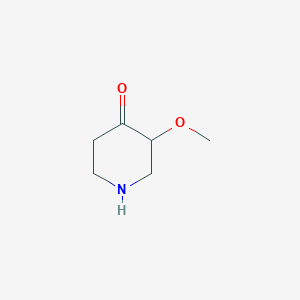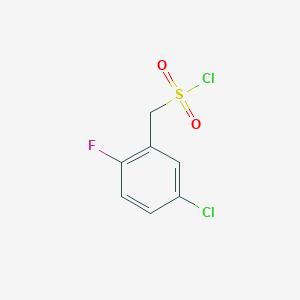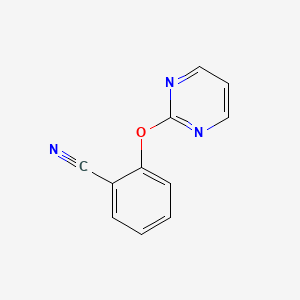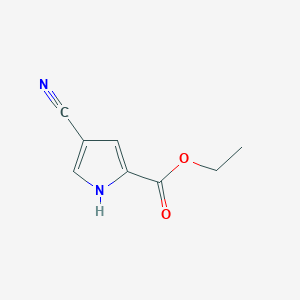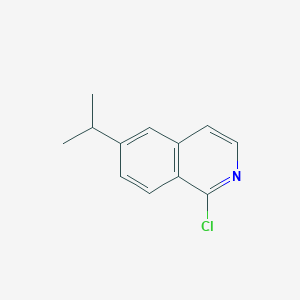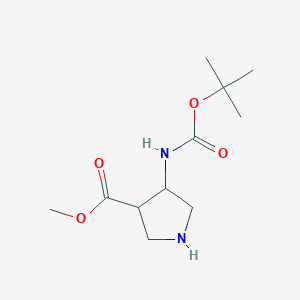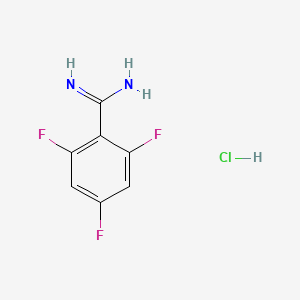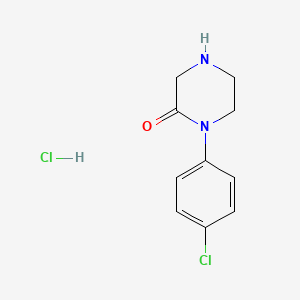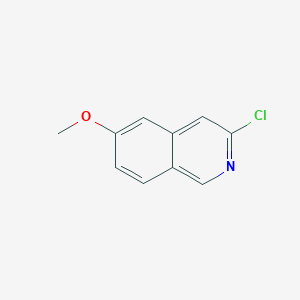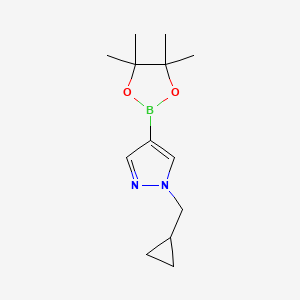
1-(Cyclopropylmethyl)-4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol
Übersicht
Beschreibung
1-(Cyclopropylmethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a useful research compound. Its molecular formula is C13H21BN2O2 and its molecular weight is 248.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(Cyclopropylmethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Cyclopropylmethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthese von VEGF-Inhibitoren
Diese Verbindung wird bei der Synthese von Vaskulären Endothelwachstumsfaktor (VEGF)-Inhibitoren verwendet. VEGF-Inhibitoren spielen eine wichtige Rolle bei der Behandlung von Krebserkrankungen, da sie das Wachstum von Blutgefäßen verhindern, die Tumoren mit Nährstoffen und Sauerstoff versorgen.
Aurora-Kinase-Hemmung
Forscher nutzen diesen Boronsäureester bei der Entwicklung von Aurora-Kinase-Inhibitoren . Diese Inhibitoren sind in der Krebstherapie von Bedeutung, da sie Enzyme angreifen, die eine Rolle bei der Teilung von Krebszellen spielen.
Modulation des RHO/ROCK-Signalwegs
Die Verbindung dient als Reagenz zur Modulation des RHO/ROCK-Signalwegs , der an verschiedenen Zellfunktionen beteiligt ist, darunter Kontraktion, Motilität, Proliferation und Apoptose. Dies hat Auswirkungen auf die Behandlung von Erkrankungen wie Bluthochdruck und Glaukom.
Janus-Kinase-2 (JAK2)-Hemmung
Es wird auch bei der Herstellung von Janus-Kinase-2 (JAK2)-Inhibitoren eingesetzt, die ein therapeutisches Potenzial bei myeloproliferativen Erkrankungen und bestimmten Arten von Leukämie besitzen.
c-MET- und ALK-Hemmung
Der Boronsäureester ist ein Vorläufer bei der Synthese von Inhibitoren, die auf c-MET und ALK abzielen. Diese sind im Kontext der zielgerichteten Krebstherapie, insbesondere bei bestimmten Lungenkrebsarten, von Bedeutung.
Hemmung der S-Nitrosoglutathion-Reduktase
Diese Chemikalie wird zur Entwicklung von Inhibitoren der S-Nitrosoglutathion-Reduktase verwendet, einem Enzym, das an der Stickstoffmonoxid-Signalgebung und -Homöostase beteiligt ist. Inhibitoren können möglicherweise zur Behandlung von Herz-Kreislauf-Erkrankungen eingesetzt werden.
CDC7-Kinase-Hemmung
Forscher untersuchen seinen Einsatz bei der Hemmung der CDC7-Kinase , einem Protein, das für die DNA-Replikation und Zellteilung essentiell ist. Die Hemmung von CDC7 könnte zu neuen Krebsbehandlungen führen.
Hemmung der Acetyl-CoA-Carboxylase
Schließlich ist es an der Synthese von Acetyl-CoA-Carboxylase-Inhibitoren beteiligt, die auf ihr Potenzial bei der Behandlung von Stoffwechselstörungen wie Fettleibigkeit und Diabetes untersucht werden.
Eigenschaften
IUPAC Name |
1-(cyclopropylmethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21BN2O2/c1-12(2)13(3,4)18-14(17-12)11-7-15-16(9-11)8-10-5-6-10/h7,9-10H,5-6,8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJUAHBJQFILHLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CC3CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21BN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00695819 | |
| Record name | 1-(Cyclopropylmethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00695819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1000801-75-1 | |
| Record name | 1-(Cyclopropylmethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00695819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


